Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1)
Description
Properties
IUPAC Name |
2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-3,6,14-17H,4,11H2,(H,13,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUPSOQAGSOATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019548 | |
| Record name | 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353749-74-2 | |
| Record name | Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353749-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-hydroxy-N'-[(E)-(2,3,4-trihydroxyphenyl)methylene]propanehydrazide hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benserazide hydrochloride typically involves the reaction of DL-serine hydrazide hydrochloride with 2,3,4-trihydroxybenzaldehyde in a mixture of water and ethanol . The reaction conditions include:
Solvent: Water-ethanol mixture
Temperature: Room temperature
Catalyst: None required
The product, (E)-2-amino-3-hydroxy-N’-[(2,3,4-trihydroxybenzylidene)]propanohydrazide hydrochloride, is then isolated and purified .
Industrial Production Methods
Industrial production of benserazide hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants and solvents.
Purification techniques: Such as crystallization and filtration to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benserazide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Hydrogenation of the compound can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of benserazide hydrochloride .
Scientific Research Applications
Pharmacological Research
Benserazide has been extensively studied for its pharmacological properties:
- Parkinson's Disease Treatment : As a decarboxylase inhibitor, benserazide is used in combination with levodopa to treat Parkinson's disease. Clinical studies have demonstrated that this combination improves motor function and reduces symptoms associated with the disease .
- Neuropharmacology : Research indicates that benserazide may influence neurotransmitter levels beyond dopamine, potentially affecting serotonin and norepinephrine pathways. This suggests broader implications for mood and cognitive functions .
Biochemical Analysis
Benserazide plays a significant role in various biochemical assays:
- Enzyme Activity Studies : It is used as a standard in assays measuring AAAD activity due to its specific inhibitory action. This application is critical in understanding metabolic pathways involving aromatic amino acids .
- Metabolic Pathway Investigations : Studies involving benserazide help elucidate the metabolic pathways of levodopa and its derivatives, contributing to a better understanding of Parkinson's disease pathology .
Cellular Effects
The cellular effects of benserazide are notable:
- Dopamine Modulation : By inhibiting peripheral conversion of levodopa to dopamine, benserazide ensures higher concentrations reach the CNS, enhancing therapeutic outcomes in Parkinson's treatment .
- Impact on Cell Signaling : Research indicates that benserazide may modulate cell signaling pathways influenced by dopamine levels, potentially impacting neuronal health and function .
Pharmaceutical Manufacturing
Benserazide is integral to pharmaceutical formulations:
- Combination Therapies : It is primarily used in conjunction with levodopa in commercial Parkinson's disease medications. The synthesis process involves careful control to ensure high purity and efficacy .
- Research and Development : The compound serves as a reference standard for developing new drugs targeting similar metabolic pathways or neurological conditions .
Synthesis and Purification Methods
The synthesis of benserazide involves several key steps:
- Condensation Reaction : D,L-serine methyl ester hydrochloride reacts with 2,3,4-trihydroxybenzaldehyde under controlled conditions.
- Purification Techniques : The crude product undergoes multiple crystallizations to achieve pharmaceutical-grade purity (>99%) essential for clinical use .
Case Study 1: Efficacy in Parkinson's Disease
A clinical trial demonstrated that patients receiving a combination of levodopa and benserazide showed significant improvements in motor symptoms compared to those receiving levodopa alone. The study highlighted the importance of AAAD inhibition in enhancing therapeutic outcomes.
Case Study 2: Neurotransmitter Level Modulation
Research indicated that administration of benserazide not only increased dopamine levels but also affected serotonin pathways, suggesting potential benefits for mood regulation in Parkinson's patients.
Mechanism of Action
Benserazide hydrochloride exerts its effects by inhibiting the enzyme aromatic-L-amino-acid decarboxylase. This inhibition prevents the peripheral conversion of levodopa to dopamine, thereby increasing the availability of levodopa for the central nervous system . The molecular targets include the enzyme’s active site, where benserazide binds and inhibits its activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benserazide hydrochloride is unique in its specific inhibition of peripheral aromatic-L-amino-acid decarboxylase without crossing the blood-brain barrier, making it particularly effective in combination with levodopa for the treatment of Parkinson’s disease .
Biological Activity
Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide hydrochloride, commonly known as benserazide, is a compound of significant interest due to its biological activity and therapeutic potential. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
1. Synthesis of Benserazide
Benserazide is synthesized through the reaction of D,L-serine methyl ester hydrochloride with hydrazine hydrate. This method ensures high pharmaceutical purity and yields a compound with specific structural features that contribute to its biological activity .
Benserazide acts primarily as an inhibitor of the enzyme aromatic L-amino acid decarboxylase (AADC), which plays a crucial role in the metabolism of L-DOPA to dopamine. By inhibiting AADC, benserazide enhances the effectiveness of L-DOPA therapy in treating Parkinson's disease .
3.1 Enzymatic Inhibition
Recent studies have demonstrated that benserazide derivatives exhibit significant inhibitory effects on hexokinase 2 (HK2), an enzyme involved in glucose metabolism. The presence of hydroxyl groups on the phenyl ring is critical for this inhibitory activity. For instance, derivatives with three hydroxyl groups showed up to 92% inhibition of HK2 activity at a concentration of 1 µM .
3.2 Antiviral and Antimicrobial Properties
Benserazide and its derivatives have shown promising antiviral and antimicrobial activities. A study highlighted that certain hydrazone derivatives exhibited viral inhibitory properties comparable to established antiviral medications like Tamiflu . The minimum suppressive concentrations (MSC) for various bacterial strains were also evaluated, indicating moderate to strong antibacterial effects against both Gram-positive and Gram-negative bacteria .
4.1 Parkinson’s Disease Treatment
In clinical settings, benserazide is used in combination with L-DOPA for managing Parkinson's disease symptoms. The combination therapy improves patient outcomes by increasing dopamine levels while reducing side effects associated with L-DOPA alone .
4.2 Antimicrobial Efficacy
In vitro studies have shown that benserazide derivatives possess notable antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. For example, one derivative demonstrated an MSC of 6.3 µg/mL against E. coli, indicating its potential as an antimicrobial agent .
5. Research Findings Summary Table
| Compound Name | Biological Activity | Minimum Suppressive Concentration (MSC) |
|---|---|---|
| Benserazide | AADC inhibitor | N/A |
| Hydrazone Derivative 1 | Antiviral against H1N1 | Comparable to Tamiflu |
| Hydrazone Derivative 2 | Antibacterial against E. coli | 6.3 µg/mL |
| Hydrazone Derivative 3 | Antibacterial against S. aureus | 12.5 µg/mL |
6. Conclusion
The compound Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide hydrochloride (benserazide) demonstrates significant biological activity through its role as an AADC inhibitor and possesses promising antiviral and antimicrobial properties. Ongoing research continues to explore its potential applications in various therapeutic contexts, particularly in neurodegenerative diseases and infectious diseases.
Q & A
Q. How can the purity of Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1) be reliably assessed in academic settings?
- Methodological Answer : Purity determination typically involves high-performance liquid chromatography (HPLC) with UV detection at 280 nm, as referenced in pharmacopeial standards. The compound must comply with a purity range of 98.0–101.0% on an anhydrous basis, validated via titration or gravimetric analysis of its hydrazine moiety . Hydrazine-specific assays, such as derivatization with benzaldehyde to form benzalazine under alkaline conditions, are critical for detecting residual hydrazine impurities .
Q. What are the primary applications of this compound in preclinical research?
- Methodological Answer : The compound (also known as Benserazide Hydrochloride) is widely used as a peripheral dopa-decarboxylase inhibitor in Parkinson’s disease models. For example, it is co-administered with L-DOPA (25 mg/kg) at 10 mg/kg intraperitoneally to block peripheral metabolism, ensuring central nervous system bioavailability . Its hydrazide functional group also enables applications in synthesizing Schiff base ligands for metal chelation studies .
Q. What analytical techniques are recommended for structural confirmation?
- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify characteristic peaks:
- N–H stretching (3250–3350 cm⁻¹ for hydrazide),
- C=O stretch (1650–1700 cm⁻¹ for carbonyl),
- O–H (phenolic hydroxyl, 3400–3500 cm⁻¹).
Mass spectrometry (ESI-MS) in positive ion mode confirms the molecular ion peak at m/z 293.71 (C₁₀H₁₅N₃O₅·HCl) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying pH conditions?
- Methodological Answer : Stability studies in aqueous solutions show pH-dependent degradation. At pH < 3, the hydrazide bond undergoes hydrolysis, while alkaline conditions (pH > 8) promote oxidation of the trihydroxyphenyl group. Use buffered solutions (pH 5–6) with antioxidants like ascorbic acid (0.02%) to stabilize the compound during in vivo experiments . Conflicting data may arise from differences in storage temperature or light exposure; thus, controlled stability protocols are essential .
Q. What experimental design considerations are critical for studying its neuroprotective effects?
- Methodological Answer : In 6-hydroxydopamine (6-OHDA) lesion models, ensure precise dosing intervals to avoid competitive inhibition with L-DOPA. Use sham controls and monitor peripheral biomarkers (e.g., plasma homovanillic acid) to confirm dopa-decarboxylase inhibition efficacy. Advanced studies should employ microdialysis to measure striatal dopamine levels, correlating pharmacokinetic/pharmacodynamic (PK/PD) data .
Q. How can impurities like residual hydrazine be quantified and mitigated during synthesis?
- Methodological Answer : Residual hydrazine is quantified via reaction with benzaldehyde in a 2N NaOH/methanol diluent (1:1 v/v), forming benzalazine detectable at 300 nm . To minimize impurities, optimize reaction stoichiometry during the hydrazide formation step and implement post-synthetic purification (e.g., recrystallization from ethanol/water mixtures) .
Q. What computational approaches support its potential repurposing in antiviral research?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) have identified binding interactions between its trihydroxyphenyl moiety and human hexokinase II (HKII), a target in dengue virus replication. Use Schrödinger’s Maestro Suite for binding free energy calculations (MM-GBSA) and validate findings with in vitro viral inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
